Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been explored through various methodologies, including the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method has demonstrated high regioselectivity and yields ranging from 71-92%, significantly reducing reaction times to just 10-12 minutes through the use of ultrasound irradiation (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been elucidated through crystallographic studies, providing insights into their geometric and electronic structures. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure exhibits intramolecular hydrogen bonds contributing to structural stability, with π…π interactions further stabilizing the molecular structure. This compound crystallizes in the triclinic system, highlighting the diverse structural possibilities within ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate derivatives (Achutha et al., 2017).
Chemical Reactions and Properties
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, their formation through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid showcases their potential in generating N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Scientific Research Applications
Synthesis and characterization of pyrazole derivatives
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is used as a precursor in the synthesis of various pyrazole derivatives. These derivatives are characterized for their potential applications in different fields, including medicinal chemistry (Kasımoğulları & Arslan, 2010).
Development of new pyrazole-based heterocycles
Researchers have synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, demonstrating the versatility of pyrazole derivatives in creating new heterocyclic compounds (Ghaedi et al., 2015).
Antimicrobial and antioxidant activity
Some derivatives of this compound have shown promising antimicrobial and antioxidant properties. This finding suggests potential applications in pharmaceuticals and healthcare (Umesha, Rai, & Harish Nayaka, 2009).
Steric redirection in alkylation reactions
The compound has been used in studies exploring steric effects in chemical reactions, particularly in alkylation. This research aids in understanding and developing more efficient synthetic routes in organic chemistry (Wright, Arnold, & Yang, 2018).
Synthesis of condensed pyrazoles
this compound is utilized in the synthesis of various condensed pyrazoles, indicating its role in expanding the diversity of pyrazole-based compounds (Arbačiauskienė et al., 2011).
Safety and Hazards
Future Directions
Pyrazoles, including Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
Mechanism of Action
Target of Action
The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dry environment at 2-8°C
Result of Action
As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .
properties
IUPAC Name |
ethyl 1,5-diphenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLSBWBUBLBMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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